N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-4-phenyl-1,4-diazepane-1-carboxamide
Description
N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-4-phenyl-1,4-diazepane-1-carboxamide is a synthetic compound that features a pyrazole ring substituted with a difluoroethyl group and a diazepane ring
Properties
IUPAC Name |
N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-4-phenyl-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N5O/c18-16(19)13-24-12-14(11-20-24)21-17(25)23-8-4-7-22(9-10-23)15-5-2-1-3-6-15/h1-3,5-6,11-12,16H,4,7-10,13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJKOOZIYMQFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CN(N=C2)CC(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-4-phenyl-1,4-diazepane-1-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring:
Diazepane Ring Formation: The diazepane ring can be constructed through cyclization reactions involving appropriate diamines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the pyrazole and diazepane rings through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-4-phenyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-4-phenyl-1,4-diazepane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: The compound can be used to study the biological activity of difluoroethyl-substituted pyrazoles and diazepanes.
Chemical Biology: It can serve as a probe to investigate the mechanisms of action of related compounds in biological systems.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-4-phenyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group may enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]glycine
- 1-(2,2-difluoroethyl)-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
- [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride
Uniqueness
N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-4-phenyl-1,4-diazepane-1-carboxamide is unique due to its combination of a difluoroethyl-substituted pyrazole ring and a diazepane ring. This structural feature may confer distinct biological activities and chemical properties compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
